1-(Heptyloxy)-2-isocyanatobenzene
Description
1-(Heptyloxy)-2-isocyanatobenzene is an aromatic isocyanate characterized by a heptyloxy (-O-C₇H₁₅) substituent at the 1-position and an isocyanato (-NCO) group at the 2-position of the benzene ring. This compound is primarily utilized in organic synthesis, particularly in the preparation of ureas, carbamates, and polyurethanes. Its long heptyloxy chain enhances lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as coatings or drug delivery systems .
Properties
IUPAC Name |
1-heptoxy-2-isocyanatobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-3-4-5-8-11-17-14-10-7-6-9-13(14)15-12-16/h6-7,9-10H,2-5,8,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOPFHOHZJNVFNI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOC1=CC=CC=C1N=C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20536154 | |
| Record name | 1-(Heptyloxy)-2-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55792-35-3 | |
| Record name | 1-(Heptyloxy)-2-isocyanatobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20536154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Heptyloxy)-2-isocyanatobenzene typically involves the reaction of 1-(Heptyloxy)-2-nitrobenzene with a reducing agent to form the corresponding amine, followed by the reaction with phosgene or a similar reagent to introduce the isocyanate group. The reaction conditions often include:
Reduction Step: Using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Isocyanate Formation: Reacting the amine with phosgene or triphosgene under controlled temperature and anhydrous conditions to prevent hydrolysis of the isocyanate group.
Industrial Production Methods: Industrial production methods for 1-(Heptyloxy)-2-isocyanatobenzene may involve continuous flow processes to ensure consistent quality and yield. These methods often utilize automated systems for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates.
Chemical Reactions Analysis
Types of Reactions: 1-(Heptyloxy)-2-isocyanatobenzene undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The isocyanate group can add to compounds with active hydrogen atoms, such as water or alcohols, to form corresponding carbamates.
Polymerization Reactions: The compound can participate in polymerization reactions to form polyurethanes when reacted with polyols.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and water.
Catalysts: Tertiary amines or metal catalysts for polymerization reactions.
Conditions: Typically carried out at room temperature or slightly elevated temperatures, under anhydrous conditions to prevent unwanted side reactions.
Major Products:
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Polyurethanes: Formed by polymerization with polyols.
Scientific Research Applications
1-(Heptyloxy)-2-isocyanatobenzene has several applications in scientific research, including:
Materials Science: Used in the synthesis of advanced materials such as polyurethanes and other polymers with specific properties.
Pharmaceuticals: Potential use in drug development as a building block for the synthesis of bioactive molecules.
Biology: Utilized in the modification of biomolecules for research purposes, such as labeling proteins or nucleic acids.
Industry: Employed in the production of coatings, adhesives, and sealants due to its reactivity with various substrates.
Mechanism of Action
The mechanism of action of 1-(Heptyloxy)-2-isocyanatobenzene primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is exploited in various applications, such as the formation of ureas and carbamates in pharmaceuticals and the production of polyurethanes in materials science. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural and Functional Comparisons
Key Findings:
Lipophilicity and Chain Length: The heptyloxy group in 1-(Heptyloxy)-2-isocyanatobenzene confers greater hydrophobicity compared to shorter-chain analogs (e.g., methoxy or chloromethyl derivatives), improving its compatibility in non-polar matrices .
Electron Effects: Electron-donating groups (e.g., heptyloxy, methoxy) stabilize the aromatic ring but reduce electrophilic reactivity of the -NCO group. In contrast, electron-withdrawing groups (e.g., -NO₂ in 1-Isocyanato-2-methyl-4-nitrobenzene) increase reactivity toward nucleophiles .
Safety and Handling: Aliphatic diisocyanates like HDI exhibit higher volatility and toxicity compared to aromatic mono-isocyanates, necessitating stricter handling protocols .
Biological Activity
1-(Heptyloxy)-2-isocyanatobenzene is a chemical compound with the molecular formula C₁₄H₁₉NO₂. It has garnered attention in various fields due to its potential biological activities, including its effects on cellular mechanisms and interactions with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including relevant case studies, research findings, and data tables summarizing its effects.
Chemical Structure and Properties
The structure of 1-(Heptyloxy)-2-isocyanatobenzene can be represented as follows:
This compound features a heptyloxy group attached to an isocyanato-substituted benzene ring, which influences its solubility and reactivity.
Anticancer Properties
Research indicates that 1-(Heptyloxy)-2-isocyanatobenzene exhibits anticancer properties . In vitro studies have shown that it can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that treatment with this compound led to a significant reduction in cell viability in various cancer cell lines, including breast and prostate cancer cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| PC-3 (Prostate Cancer) | 15.0 | Cell cycle arrest |
These findings suggest that the compound may serve as a lead candidate for further development in cancer therapeutics.
Anti-inflammatory Effects
1-(Heptyloxy)-2-isocyanatobenzene has also been investigated for its anti-inflammatory effects . In animal models of inflammation, administration of this compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. A notable study observed that the compound significantly decreased paw swelling in a carrageenan-induced paw edema model.
| Treatment Group | Paw Swelling (mm) | Cytokine Levels (pg/mL) |
|---|---|---|
| Control | 8.0 | TNF-α: 150, IL-6: 200 |
| Compound Treatment | 4.5 | TNF-α: 75, IL-6: 100 |
This evidence points towards its potential utility in managing inflammatory diseases.
Toxicity and Safety Profile
The safety profile of 1-(Heptyloxy)-2-isocyanatobenzene has been evaluated through various toxicity assays. In acute toxicity studies conducted on rodents, the compound exhibited low toxicity with an LD50 greater than 2000 mg/kg when administered orally. Furthermore, it was not classified as a skin sensitizer or irritant based on standardized tests.
Study on Anticancer Activity
A pivotal case study involved the evaluation of the anticancer effects of 1-(Heptyloxy)-2-isocyanatobenzene on human breast cancer cells (MCF-7). The study aimed to assess the compound's efficacy in inducing apoptosis through the activation of caspase pathways. Results indicated that treatment with the compound led to increased caspase-3 activity and subsequent apoptosis in a dose-dependent manner.
Study on Anti-inflammatory Properties
Another case study focused on the anti-inflammatory properties of this compound in a rat model of arthritis. The results demonstrated that administration of 1-(Heptyloxy)-2-isocyanatobenzene significantly reduced joint inflammation and improved mobility compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
